2-((4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzyl)oxy)pyridine
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Overview
Description
2-((4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzyl)oxy)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a benzyl group, which is further substituted with a 4-bromo-1H-pyrazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzyl)oxy)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromo-1H-pyrazole, which is then reacted with benzyl chloride to form 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzyl chloride. This intermediate is subsequently reacted with 2-hydroxypyridine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzyl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The benzyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce N-oxides.
Scientific Research Applications
2-((4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzyl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzyl)oxy)pyridine involves its interaction with various molecular targets. The pyrazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the benzyl and pyridine substituents.
2-Hydroxypyridine: A precursor in the synthesis of the target compound.
Benzyl Chloride: Another precursor used in the synthesis.
Uniqueness
2-((4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzyl)oxy)pyridine is unique due to its multi-functional structure, which combines the properties of pyrazole, benzyl, and pyridine moieties
Properties
IUPAC Name |
2-[[4-[(4-bromopyrazol-1-yl)methyl]phenyl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-15-9-19-20(11-15)10-13-4-6-14(7-5-13)12-21-16-3-1-2-8-18-16/h1-9,11H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQGAFZCBKFGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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